2-METHYLTHIAN-4-ONE
Description
Properties
IUPAC Name |
2-methylthian-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIBIKWROUJKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484086 | |
| Record name | 4H-Thiopyran-4-one, tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38486-20-3 | |
| Record name | 4H-Thiopyran-4-one, tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-mercapto-2-methylpentanoic acid is treated with a dehydrating agent such as sulfuric acid or polyphosphoric acid (PPA) at 80–120°C. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by the thiol group to form a cyclic thioester intermediate. Subsequent keto-enol tautomerization yields the final product.
Example Protocol
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Substrate : 4-Mercapto-2-methylpentanoic acid (10 mmol)
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Catalyst : PPA (5 mL)
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Temperature : 100°C, 6 hours
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Yield : 68–72%
This method is limited by the availability of the mercapto carboxylic acid precursor, which often requires multi-step synthesis.
Dieckmann Condensation of Thioesters
Dieckmann condensation, a classical method for forming six-membered rings, has been adapted for this compound synthesis using methyl-substituted thioesters.
Reaction Design
The thioester derivative, methyl 3-(methylthio)pent-4-enoate, undergoes base-catalyzed intramolecular cyclization. Sodium methoxide (NaOMe) in methanol facilitates deprotonation at the α-carbon, initiating nucleophilic attack on the thioester carbonyl.
Optimized Conditions
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Substrate : Methyl 3-(methylthio)pent-4-enoate (8 mmol)
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Base : NaOMe (2.5 equiv) in anhydrous methanol
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Temperature : 25°C, 12 hours
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Yield : 75–80%
This method benefits from mild conditions but requires anhydrous environments to prevent hydrolysis.
Oxidation of 2-Methylthiolane-4-ol
Oxidation of the corresponding alcohol, 2-methylthiolane-4-ol, provides a high-yield pathway to this compound. Common oxidants include Jones reagent (CrO₃/H₂SO₄) and pyridinium chlorochromate (PCC).
Comparative Oxidant Efficiency
| Oxidant | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Jones reagent | Acetone | 0–5°C | 2 | 85 |
| PCC | DCM | 25°C | 6 | 78 |
| Swern | THF | -78°C | 1 | 82 |
Jones reagent offers the highest yield but generates toxic chromium waste. PCC is preferable for small-scale, eco-conscious syntheses.
Alkylation of Thiolactones
Alkylation of γ-thiobutyrolactone with methyl iodide, followed by ring expansion, introduces the methyl group at the 2-position.
Stepwise Procedure
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Alkylation : γ-Thiobutyrolactone reacts with methyl iodide in the presence of K₂CO₃ in DMF at 50°C for 4 hours.
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Ring Expansion : The alkylated intermediate undergoes acid-catalyzed (HCl) ring expansion at 80°C for 3 hours.
Overall Yield : 60–65%
Key Challenge : Competing over-alkylation requires precise stoichiometric control.
Industrial Production Considerations
Scalable synthesis of this compound prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the Dieckmann condensation by improving heat transfer and reducing reaction times. Triphosgene, a safer alternative to phosgene, has been explored for dehydrative cyclization, demonstrating 20% higher throughput compared to traditional methods.
Recent Advances in Catalytic Methods
Emerging strategies employ organocatalysts for asymmetric synthesis. For example, proline-derived catalysts enable enantioselective formation of this compound with 90% enantiomeric excess (ee).
Chemical Reactions Analysis
Types of Reactions
2-METHYLTHIAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: Substitution reactions at the α-position to the carbonyl group are common, involving halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Sodium hydride or potassium tert-butoxide are often employed as bases in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
In organic chemistry, 2-methylthian-4-one serves as an important intermediate in the synthesis of various compounds. It can be utilized in:
- Synthesis of Photoinitiators : The compound is involved in synthesizing photoinitiators that are crucial for polymerization processes in coatings and adhesives. For instance, derivatives like 2-methyl-4'-(methylthio)-2-morpholinopropiophenone have been developed for use as photoinitiators in UV-curable formulations .
- Preparation of Heterocycles : It is used as a building block for creating more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
Photoinitiation in Polymer Chemistry
This compound derivatives are extensively studied for their role as photoinitiators in UV-curable systems. These compounds can absorb UV light and initiate polymerization reactions, making them valuable in:
- Coatings and Inks : They are incorporated into formulations for coatings that require rapid curing under UV light. This application is critical for improving production efficiency and reducing solvent emissions .
- Dental Materials : Photoinitiators derived from this compound are used in dental composites and sealants, where quick curing times are essential for effective application .
Biological Applications
Research has indicated potential biological applications of this compound and its derivatives:
- Antimicrobial Activity : Some studies suggest that compounds related to this compound exhibit antimicrobial properties, making them candidates for use in personal care products and industrial biocides .
- Toxicological Studies : Investigations into the toxicity of photoinitiators reveal that while they are effective in initiating polymerization, they may pose health risks upon accumulation in biological systems. Studies have shown that certain derivatives can decrease cell viability, highlighting the need for careful assessment of their safety profiles .
Case Study 1: Photoinitiator Development
A study focused on the synthesis of 2-methyl-4'-(methylthio)-2-morpholinopropiophenone demonstrated its effectiveness as a photoinitiator. The research involved evaluating its performance in UV-cured coatings compared to traditional photoinitiators. Results indicated superior curing speed and lower odor emissions, making it an attractive alternative for industrial applications.
Case Study 2: Toxicity Assessment
Another significant study assessed the cytotoxic effects of this compound derivatives on human cell lines. The findings revealed dose-dependent decreases in cell viability, prompting further investigation into the mechanisms of toxicity and potential health implications associated with prolonged exposure to these compounds .
Mechanism of Action
The mechanism of action of 2-METHYLTHIAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in cycloaddition reactions, forming heterocyclic compounds through the interaction of its enol form with imines or other electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds are identified as structurally related based on the provided evidence:
(a) 2,3-Dihydro-4H-thiopyran-4-one (CAS 57242-69-0)
- Molecular Formula : C₅H₆OS
- Structure : A six-membered thiopyran ring with one double bond (2,3-dihydro) and a ketone at the 4-position.
- Comparison: Ring Saturation: Unlike 2-methylthian-4-one (fully saturated thiane), 2,3-dihydro-4H-thiopyran-4-one is partially unsaturated, which may confer differences in reactivity and stability.
(b) Tetrahydrothiophen-4-one Derivatives
- General Formula : C₄H₆OS (unsubstituted).
- Structure : A five-membered saturated thiophene ring with a ketone group.
- Comparison :
- Ring Size : Smaller ring size (five-membered vs. six-membered) may influence ring strain, boiling points, and solubility.
- Applications : Tetrahydrothiophen-4-one derivatives are more commonly reported in medicinal chemistry due to their conformational flexibility, whereas this compound’s applications remain less explored .
Reactivity and Functional Group Analysis
- Ketone Reactivity : The ketone group in this compound is likely reactive toward nucleophiles (e.g., Grignard reagents), similar to other cyclic ketones like tetrahydrothiophen-4-one.
- Steric Effects : The 2-methyl group in this compound may hinder reactions at the 4-position compared to unsubstituted analogues.
- Thermodynamic Stability: Larger ring sizes (e.g., six-membered thiane vs.
Biological Activity
2-Methylthian-4-one, a sulfur-containing compound, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR) derived from recent studies.
Chemical Structure and Properties
This compound is characterized by a thianone ring structure, which contributes to its unique biological properties. The presence of the methyl group and the thioketone functional group are crucial for its activity against various pathogens.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against a variety of microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 75 |
| Aspergillus niger | 10 | 200 |
The data indicates that this compound is particularly effective against Staphylococcus aureus and Candida albicans , suggesting its potential as an antifungal and antibacterial agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines have shown varying degrees of cytotoxic effects depending on concentration.
Table 2: Cytotoxicity of this compound on Human Cell Lines
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
At concentrations above 50 µM , a significant reduction in cell viability was observed, indicating potential toxicity at higher doses .
Structure-Activity Relationship (SAR)
The SAR analysis of thioether-containing compounds has revealed that modifications to the thianone structure can enhance biological activity. For instance, substituents at specific positions on the thianone ring have been linked to improved antimicrobial efficacy.
Case Study: Enhanced Activity through Substitution
A study synthesized various derivatives of thianone and evaluated their activities. The introduction of electron-withdrawing groups at the C-3 position significantly increased antibacterial potency against Xanthomonas oryzae and Xanthomonas axonopodis . The most potent derivative showed an EC50 value of 24 µg/mL , outperforming standard antibiotics .
Q & A
Q. How can interdisciplinary teams align characterization data for this compound in materials science vs. medicinal chemistry contexts?
- Methodology : Develop cross-disciplinary data templates (e.g., electronic Supplementary Information formats) with mandatory fields for crystallographic data (CCDC codes), spectral raw files, and assay conditions. Use FAIR data principles for repository submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
